4-Nitroimidazole

Beschreibung

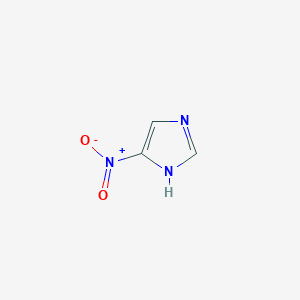

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-nitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2/c7-6(8)3-1-4-2-5-3/h1-2H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYDWQPKRHOGLPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062803 | |

| Record name | 4-Nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-38-6, 100214-79-7 | |

| Record name | 5-Nitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitroimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CL 205086 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100214797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitroimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole, 5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitroimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8U32AZ5O7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitroimidazole: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitroimidazole is a pivotal heterocyclic organic compound characterized by a nitro group appended to an imidazole ring. This seemingly simple molecule is a cornerstone in medicinal chemistry and pharmaceutical development, primarily serving as a versatile intermediate in the synthesis of a wide array of bioactive compounds.[1] Its unique electronic properties, conferred by the electron-withdrawing nitro group, render it an essential building block for developing novel therapeutics, particularly anti-infective agents.[1] This guide offers a comprehensive exploration of the chemical properties, structure, synthesis, and applications of this compound, providing researchers and drug development professionals with a detailed understanding of this critical molecule.

Part 1: Molecular Structure and Physicochemical Properties

The structural framework of this compound, with the systematic IUPAC name 5-nitro-1H-imidazole, is fundamental to its reactivity and biological activity.[2] The presence of the nitro group significantly influences the electron density of the imidazole ring, impacting its acidity, reactivity, and potential for intermolecular interactions.

Chemical Structure and Tautomerism

This compound exists in a tautomeric equilibrium with its regioisomer, 5-nitroimidazole. This phenomenon involves the migration of a proton between the two nitrogen atoms of the imidazole ring. While the 4-nitro tautomer is favored in the crystal structure, both forms can exist, and their interconversion is a crucial consideration in its chemical reactions and biological interactions.[3]

Caption: Tautomeric equilibrium between this compound and 5-nitroimidazole.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in synthesis and drug development.

| Property | Value | Source |

| Molecular Formula | C₃H₃N₃O₂ | [1][2] |

| Molecular Weight | 113.08 g/mol | [1][2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 303-312 °C (decomposes) | [1][4] |

| CAS Number | 3034-38-6 | [1] |

| PubChem CID | 18208 | [1][2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| pKa | Data available in IUPAC Digitized pKa Dataset | [2] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Mass Spectrometry (MS) : The mass spectrum of this compound shows a top peak at an m/z of 113, corresponding to the molecular ion.[2]

-

Infrared (IR) Spectroscopy : IR spectra are available for the characterization of functional groups.[6]

Part 2: Synthesis and Reactivity

The synthesis of this compound is a well-established process, crucial for its availability as a key building block. Its reactivity is largely dictated by the interplay between the imidazole ring and the electron-withdrawing nitro group.

Synthesis of this compound

The most common method for synthesizing this compound is through the nitration of imidazole.[4] A typical procedure involves the reaction of imidazole with a mixture of concentrated nitric acid and sulfuric acid.[4][7]

Experimental Protocol: Nitration of Imidazole

-

Preparation of Disulfated Imidazole Salt : Imidazole is carefully added to concentrated sulfuric acid with constant stirring. The reaction is typically kept at a controlled temperature of 18-25 °C.[8] This initial step forms the disulfated imidazole salt.

-

Nitration : The solution containing the disulfated imidazole salt is then heated to a specific temperature, typically between 45-65 °C.[7][8] A nitrating agent, which can be a mixture of nitric acid and sulfuric acid or a more advanced agent like a dinitrogen pentoxide (N₂O₅) mixed acid, is slowly added while maintaining the temperature.[7][8]

-

Reaction Quenching and Isolation : After the reaction is complete (typically monitored by TLC), the reaction mixture is cooled and carefully poured into ice-water.[8]

-

Neutralization and Precipitation : The acidic solution is neutralized with a base, such as ammonia, to a pH of approximately 4.3-4.5.[8] This causes the this compound product to precipitate out of the solution.

-

Purification : The solid precipitate is collected by filtration, washed with water, and then dried to yield this compound.[8]

Caption: General workflow for the synthesis of this compound via nitration of imidazole.

Key Reactions of this compound

The chemical reactivity of this compound is a key aspect of its utility as a synthetic intermediate.

-

Alkylation : The nitrogen atoms of the imidazole ring can be alkylated under basic conditions. The regioselectivity of this reaction, favoring N-1 alkylation, is an important consideration for further functionalization.[9]

-

Reduction of the Nitro Group : The nitro group can be reduced to an amino group, opening up a wide range of possibilities for derivatization and the synthesis of various substituted imidazoles.

-

Decomposition : this compound can be decomposed by low-energy electrons, a process that involves both simple and complex bond cleavages.[10] Thermally, the decomposition can be initiated by the cleavage of the C-NO₂ bond.[7]

Part 3: Applications in Drug Development and Research

This compound is a crucial scaffold in the development of various therapeutic agents, owing to the biological activity of the nitroimidazole core.

Anti-infective Agents

Nitroimidazoles are a well-established class of antibiotics and antiprotozoal agents.[4][] Their mechanism of action involves the reductive activation of the nitro group within anaerobic microorganisms or hypoxic cells to form cytotoxic radical species that damage DNA and other critical cellular components.[4][][12]

-

Antibacterial and Antiprotozoal Drugs : While 5-nitroimidazoles like metronidazole are more common in clinical use, this compound serves as a key starting material for the synthesis of new derivatives with potential antibacterial and antiprotozoal activity.[4][] These compounds are effective against a broad spectrum of anaerobic bacteria and protozoa.[]

Anticancer and Antitubercular Research

Recent research has focused on exploring the potential of this compound derivatives in other therapeutic areas.

-

Anticancer Agents : Novel this compound analogues have been synthesized and evaluated for their anticancer activity against various human cancer cell lines, with some compounds showing promising results in the low micromolar range.[13][14]

-

Antituberculosis Agents : Certain derivatives of this compound have demonstrated potent activity against Mycobacterium tuberculosis, suggesting their potential as new leads for the development of antitubercular drugs.[13][14]

Other Research Applications

Beyond its direct therapeutic applications, this compound is utilized in various research contexts.

-

Biochemical Research : It is employed in studies related to enzyme mechanisms and metabolic pathways.[1]

-

Radiosensitizers : Nitroimidazoles have been investigated as radiosensitizers in cancer therapy due to their ability to be selectively activated in hypoxic tumor cells.

Part 4: Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

-

Hazards : It is harmful if swallowed and may cause skin and serious eye irritation.[2][15] It may also cause respiratory irritation.[2][15]

-

Storage : It should be stored at room temperature.[1]

-

Personal Protective Equipment (PPE) : Appropriate PPE, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

This compound stands as a molecule of significant importance in the fields of chemistry and pharmacology. Its well-defined chemical properties, accessible synthesis, and versatile reactivity make it an invaluable precursor for the development of a wide range of pharmaceuticals. From its established role in creating anti-infective drugs to its emerging potential in cancer and tuberculosis treatment, this compound continues to be a subject of intensive research and a key component in the drug discovery pipeline. This guide provides a foundational understanding for scientists and researchers to effectively utilize this compound in their endeavors to create novel and effective therapeutic agents.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 18208, this compound. [Link]

-

CSIRO Publishing. NMR Chemical Shift and Methylation of this compound: Experiment and Theory. Australian Journal of Chemistry. [Link]

-

ResearchGate. Production of this compound and its thermal stability. [Link]

-

National Center for Biotechnology Information. Reactions in Nitroimidazole Triggered by Low-Energy (0–2 eV) Electrons: Methylation at N1-H Completely Blocks Reactivity. PMC. [Link]

-

Wikipedia. Nitroimidazole. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 18209, 1-Methyl-4-nitroimidazole. [Link]

- Google Patents.

-

ResearchGate. Novel this compound analogues: Synthesis, in vitro biological evaluation, in silico studies and molecular dynamics simulation. [Link]

-

Der Pharma Chemica. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link]

-

MDPI. Microbiome Indoles Dock at the TYR61–GLU67 Hotspot of Giardia lamblia FBPA: Evidence from Docking, Rescoring, and Contact Mapping. [Link]

-

PubMed. Novel this compound analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. [Link]

-

NISCAIR Online Periodicals Repository. Medicinal Significance of Nitroimidazoles. [Link]

-

ResearchGate. Fig. 1 Structures of nitroimidazole compounds investigated:... [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C3H3N3O2 | CID 18208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nitroimidazole - Wikipedia [en.wikipedia.org]

- 5. connectsci.au [connectsci.au]

- 6. This compound(3034-38-6) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. CN104592123A - Preparation method of this compound - Google Patents [patents.google.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Reactions in Nitroimidazole Triggered by Low-Energy (0–2 eV) Electrons: Methylation at N1-H Completely Blocks Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Novel this compound analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1-Methyl-4-nitroimidazole | C4H5N3O2 | CID 18209 - PubChem [pubchem.ncbi.nlm.nih.gov]

High-Purity Synthesis of 4-Nitroimidazole from Imidazole: A Scalable Mixed-Acid Protocol

Executive Summary

4-Nitroimidazole (4-NI) is a critical heterocyclic intermediate in the synthesis of high-value nitroimidazole antibiotics (e.g., metronidazole, dimetridazole) and energetic materials.[1] While various routes exist—including the thermal rearrangement of N-nitroimidazoles—the direct nitration of imidazole in mixed acid (sulfuric/nitric) remains the industry standard due to its high atom economy, scalability, and yields exceeding 90%.

This technical guide details a robust, self-validating protocol for the synthesis of 4-NI. It addresses the specific challenges of the process: managing the high exothermicity of imidazolium salt formation, controlling the regioselectivity to favor the 4-position over the 2-position, and executing a precise pH-controlled isolation.

Part 1: Mechanistic Principles & Strategic Design

The Challenge of Electrophilic Substitution

Imidazole is an electron-rich heterocycle, but in the presence of strong acids (required for nitration), it exists predominantly as the imidazolium cation (

-

Regioselectivity: The nitration occurs at the C-4 (or C-5) position. The C-2 position is the most electron-deficient (between two nitrogens) and least favorable for electrophilic attack. The C-4/5 positions are tautomerically equivalent in the unsubstituted product.

-

The "Mixed Acid" System: We utilize a mixture of concentrated sulfuric acid (

) and fuming nitric acid (-

Solvent & Proton Source: Converts imidazole to the stable imidazolium sulfate salt.

-

Dehydrating Agent: Promotes the formation of the active electrophile, the nitronium ion (

).

-

Reaction Pathway Visualization

The following diagram illustrates the transformation from imidazole to this compound, highlighting the critical intermediate species.

Figure 1: Mechanistic pathway for the nitration of imidazole.[2] Note the initial salt formation which protects the substrate from oxidation but deactivates it, requiring thermal energy for the nitration step.

Part 2: Detailed Experimental Protocol

Critical Safety Parameters

-

Thermal Runaway: The mixing of imidazole and concentrated sulfuric acid is violently exothermic . Failure to control temperature during addition can lead to local superheating and splashing.

-

Explosion Hazard: While this compound is stable, nitration mixtures can become unstable if organic impurities are present or if the reaction is overheated beyond 120°C.

-

Corrosives: Oleum or 98%

and fuming

Reagents & Equipment

| Reagent | Grade | Quantity (Molar Eq) | Role |

| Imidazole | >99% | 1.0 eq | Substrate |

| Sulfuric Acid ( | 98% or Oleum | 3.0 - 4.0 eq | Solvent/Catalyst |

| Nitric Acid ( | Fuming (98%) | 1.2 - 1.5 eq | Nitrating Agent |

| Ammonium Hydroxide | 25% aq. | As needed | Neutralization |

| Ice/Water | Deionized | ~10x Volume | Quenching |

Step-by-Step Methodology

Phase 1: Preparation of Imidazolium Sulfate

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel. Place in an ice-water bath .

-

Acid Charge: Charge concentrated

(3.4 eq) into the flask. Cool to <10°C.[1] -

Substrate Addition: Add solid imidazole (1.0 eq) portion-wise.

-

Critical Control: Maintain internal temperature <30°C . The addition is highly exothermic. Do not rush.

-

Observation: The mixture will become a viscous, clear to slightly yellow solution. Ensure all solids are dissolved.

-

Phase 2: Nitration[1][3]

-

Heating: Once addition is complete, warm the solution to 50°C .

-

Nitric Acid Addition: Add fuming

(1.2 eq) dropwise via the addition funnel.-

Rate Control: Adjust rate to maintain temperature between 55°C - 65°C .

-

-

Reaction Soak: After addition, slowly raise the temperature to 90°C - 95°C (reflux is not required, but high heat is needed to overcome the activation energy of the deactivated ring).

-

Duration: Stir for 2–3 hours.

-

Monitoring: Monitor by TLC (Ethyl Acetate/Methanol) or HPLC. Disappearance of imidazole indicates completion.

-

Phase 3: Isolation & Purification (Isoelectric Precipitation)

-

Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (approx. 5-10 parts by weight of acid).

-

Exotherm: This dilution is exothermic. Stir vigorously.

-

-

pH Adjustment: Slowly add 25% Ammonium Hydroxide (

) to the quenched solution.-

Target: Adjust pH to exactly 4.5 ± 0.2 .

-

Why? The pKa of this compound is approximately 9.3 (acidic proton on N1) and the conjugate acid has a pKa around 2. pH 4.5 is the isoelectric point where the neutral species has minimum solubility in water.

-

-

Crystallization: Cool the slurry to 0–5°C and stir for 1 hour. The product will precipitate as a white to pale yellow solid.

-

Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (2x) to remove inorganic salts (ammonium sulfate/nitrate).

-

Drying: Dry in a vacuum oven at 60°C to constant weight.

Process Workflow Diagram

Figure 2: Operational workflow for the batch synthesis of this compound.

Part 3: Data Analysis & Validation

Expected Results

| Parameter | Specification | Notes |

| Appearance | White to pale yellow powder | Darkening indicates oxidation/impurities. |

| Yield | 85% - 95% | Dependent on precise pH control during isolation. |

| Melting Point | 303°C - 305°C (dec.) | Sharp melting point confirms purity. |

| Purity (HPLC) | >99.0% | Major impurity: Unreacted imidazole or 2-nitro isomer (rare). |

Troubleshooting Guide

-

Low Yield: Usually caused by incorrect pH during isolation. If pH > 7, the product forms a water-soluble salt. If pH < 2, it remains protonated and soluble. Strictly target pH 4.5.

-

Colored Impurities: If product is orange/red, it suggests over-nitration or oxidation. Recrystallize from ethanol or water/ethanol mixture.

-

Incomplete Reaction: Ensure temperature reaches 90°C. The imidazolium ring is deactivated; 50-60°C is often insufficient for complete conversion in reasonable time.

References

-

Production of this compound and its thermal stability . ResearchGate. [Link]

- Method for preparing 1-substituted-4-nitroimidazole compound (EP 2644599 A1).

- Preparation method of this compound (CN104592123A).

-

Preparation of 4,5-nitroimidazole . ResearchGate. [Link]

-

Imidazole - Synthesis and Applications . Wikipedia. [Link]

Sources

Technical Guide: Mechanism of Action of 4-Nitroimidazoles in Anaerobic and Hypoxic Bacteria

Executive Summary

This technical guide delineates the pharmacodynamics and molecular mechanism of action (MOA) of 4-nitroimidazoles , a distinct class of nitro-heterocycles represented prominently by the bicyclic drug Pretomanid (PA-824) .

While often conflated with the classical 5-nitroimidazoles (e.g., Metronidazole) used for obligate anaerobes, 4-nitroimidazoles possess a unique electrochemical profile and a dual mode of action. Unlike 5-nitroimidazoles, which primarily function as DNA-damaging "warheads" via non-specific radicalization, 4-nitroimidazoles function as respiratory poisons under anaerobic conditions through the precise enzymatic release of reactive nitrogen species (RNS), specifically nitric oxide (NO).

This guide is structured for researchers requiring a granular understanding of the redox chemistry, enzymatic activation (Ddn/F420 system), and experimental validation of this scaffold.

Part 1: The Pharmacophore & Redox Chemistry

Structural Distinction: 4-Nitro vs. 5-Nitro

The position of the nitro group on the imidazole ring dictates the thermodynamic stability and reduction potential (

-

5-Nitroimidazoles (Metronidazole): Possess a higher reduction potential (approx. -415 mV). They are easily reduced by the Pyruvate:Ferredoxin Oxidoreductase (PFOR) system in standard anaerobes (Bacteroides, Clostridium), leading to indiscriminate DNA fragmentation.

-

4-Nitroimidazoles (Pretomanid/Delamanid): Possess a lower reduction potential (more negative). They are thermodynamically harder to reduce, rendering them stable against many mammalian nitroreductases (reducing toxicity). Their activation requires specific deazaflavin-dependent nitroreductases (Ddn) found in Mycobacteria or equivalent low-potential systems in anaerobes.

The "Suicide Prodrug" Concept

4-nitroimidazoles are prodrugs. They are inert until they enter the bacterial cell and encounter a specific hydride donor system.[] The core mechanism relies on reductive bioactivation :

-

Entry: Passive diffusion across the lipophilic bacterial cell wall (enhanced by the bicyclic tail in PA-824).

-

Activation: Hydride transfer from a reduced cofactor (F420H2) to the nitro group.

-

Fate: In anaerobic conditions, this leads to the elimination of the nitro group as nitrous acid/nitric oxide, causing respiratory collapse.

Part 2: Mechanism of Action (Anaerobic Pathway)

While 4-nitroimidazoles inhibit mycolic acid synthesis in aerobic conditions, their anaerobic killing mechanism —the focus of this guide—is distinct.[2] It acts as a respiratory poison.[2]

The Ddn-F420 Activation Cascade

In Mycobacterium tuberculosis (and potentially analogous pathways in other anaerobes), the activation is mediated by the enzyme Ddn (Deazaflavin-dependent nitroreductase) .[2][3]

-

Cofactor Reduction: The enzyme Fgd1 (F420-dependent glucose-6-phosphate dehydrogenase) reduces the cofactor F420 to F420H2.[2]

-

Substrate Binding: The 4-nitroimidazole binds to Ddn.

-

Hydride Transfer: Ddn catalyzes the transfer of a hydride (

) from F420H2 to the C-3 position of the imidazole ring. -

Nitric Oxide Release: The resulting intermediate is unstable and decomposes, releasing Nitric Oxide (NO) .

-

Terminal Effect: The liberated NO covalently binds to cytochrome oxidases and other heme-containing enzymes in the electron transport chain, halting ATP synthesis and killing the non-replicating (dormant/hypoxic) bacteria.

Visualization of the Signaling Pathway

The following DOT diagram illustrates the specific activation pathway of 4-nitroimidazoles (Pretomanid) compared to the general PFOR pathway of 5-nitroimidazoles.

Figure 1: The F420-Ddn dependent activation pathway of 4-nitroimidazoles leading to respiratory poisoning via Nitric Oxide.

Part 3: Comparative Data (4-NI vs. 5-NI)

The following table contrasts the this compound mechanism against the standard 5-nitroimidazole (Metronidazole) class.

| Feature | This compound (e.g., Pretomanid) | 5-Nitroimidazole (e.g., Metronidazole) |

| Primary Target | Mycobacteria (TB), some anaerobes | Obligate Anaerobes, Protozoa |

| Activation Enzyme | Deazaflavin-dependent nitroreductase (Ddn) | Pyruvate:ferredoxin oxidoreductase (PFOR) |

| Electron Donor | F420H2 (Hydride transfer) | Ferredoxin (Single electron transfer) |

| Anaerobic Mechanism | Respiratory Poisoning (NO release) | DNA Fragmentation (Nitro radical anion) |

| Aerobic Activity | Yes (Inhibits mycolic acid synthesis) | No (Futile cycling / O2 scavenging) |

| Redox Potential ( | Lower (Harder to reduce) | Higher (Easier to reduce, ~ -415 mV) |

Part 4: Experimental Protocols

To validate the mechanism of action of a this compound candidate, researchers must demonstrate (1) anaerobic killing kinetics and (2) specific NO release.

Protocol A: Anaerobic Bactericidal Time-Kill Assay

Validates the efficacy of the compound in the absence of oxygen.

-

Preparation: Cultivate M. tuberculosis (or target anaerobe) in Dubos Tween Albumin broth.

-

Hypoxia Induction: Transfer culture to sealed serum vials. Introduce the Wayne model of hypoxia (slow stirring ratio 0.5) to generate a Non-Replicating Persistence (NRP) state. Monitor methylene blue decolorization to confirm oxygen depletion.

-

Dosing: Inject the this compound candidate (dissolved in DMSO) anaerobically through the septum to final concentrations of 1x, 5x, and 10x MIC. Include a Metronidazole control.[][4][5][6][7]

-

Sampling: At T=0, 24, 48, 72, and 96 hours, withdraw aliquots anaerobically.

-

Recovery: Serially dilute samples and plate on drug-free agar. Incubate aerobically (for facultative) or anaerobically (for obligate) to count CFUs.

-

Analysis: A log-reduction in CFU > 3 log10 indicates bactericidal activity. 4-nitroimidazoles should show significant killing in the hypoxic stage (NRP-2) where replication has ceased.

Protocol B: Intracellular Nitric Oxide (NO) Detection

Validates the specific this compound mechanism (NO release).

-

Reagent: Use DAF-FM Diacetate (4-amino-5-methylamino-2',7'-difluorofluorescein diacetate). It is cell-permeable and fluoresces upon reaction with NO.

-

Incubation: Treat anaerobic bacterial cultures with the this compound candidate (10 µM) for 4–6 hours.

-

Staining: Add DAF-FM (5 µM final) and incubate for 30 minutes in the dark.

-

Washing: Centrifuge and wash pellets with anaerobic PBS to remove excess dye.

-

Quantification:

-

Flow Cytometry: Measure fluorescence (Excitation 495 nm / Emission 515 nm).

-

Spectrophotometry: Alternatively, use the Griess Reagent on the culture supernatant to measure nitrite (

), the stable oxidation product of NO.

-

-

Interpretation: A significant increase in fluorescence or nitrite concentration compared to the DMSO control confirms the release of reactive nitrogen species.

Part 5: Resistance Mechanisms

Resistance to 4-nitroimidazoles is almost exclusively due to the loss of bioactivation capability, not target modification.

-

Ddn Mutations: Loss-of-function mutations in the ddn gene prevent the reduction of the nitro group.

-

F420 Biosynthesis: Mutations in fbiA, fbiB, or fbiC (genes involved in F420 synthesis) deplete the necessary cofactor, rendering the drug inert.

-

Fgd1 Mutations: Failure to recycle F420 to its reduced form (F420H2) halts the activation cycle.

Resistance Pathway Diagram

Figure 2: Genetic basis of resistance to 4-nitroimidazoles via interruption of the activation cascade.

References

-

Manjunatha, U., et al. (2009). Identification of a nitroimidazo-oxazine-specific protein involved in PA-824 resistance in Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences.

-

Singh, R., et al. (2008). PA-824 Kills Nonreplicating Mycobacterium tuberculosis by Intracellular NO Release. Science.

-

Stover, C. K., et al. (2000). A small-molecule nitroimidazopyran drug candidate for the treatment of tuberculosis. Nature.

-

Ang, C. W., et al. (2017). Chemistry and biology of the bicyclic nitroimidazoles. Journal of Medicinal Chemistry.

-

Mukherjee, T., & Boshoff, H. (2011). Nitroimidazoles for the treatment of TB: past, present and future. Future Medicinal Chemistry.

Sources

- 2. droracle.ai [droracle.ai]

- 3. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lecturio.com [lecturio.com]

- 5. mdpi.com [mdpi.com]

- 6. Mode of action of metronidazole on anaerobic bacteria and protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of 4-Nitroimidazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Solid-State Landscape of a Crucial Pharmacophore

4-Nitroimidazole is a foundational scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly antimicrobial and radiosensitizing drugs. Its efficacy and behavior in a final drug product are intrinsically linked to its solid-state properties. Understanding the three-dimensional arrangement of its molecules in a crystal lattice—its crystal structure—and its potential to exist in multiple crystalline forms—its polymorphism—is paramount for robust drug development. Different polymorphs of an active pharmaceutical ingredient (API) can exhibit varied physicochemical properties, including solubility, dissolution rate, stability, and bioavailability, making a thorough investigation of the solid state a critical, non-negotiable step in pharmaceutical sciences.[1][2]

This technical guide, intended for researchers and professionals in drug development, provides a comprehensive overview of the known crystal structure of this compound. As there are no publicly documented polymorphs of this compound to date, this guide will further delve into the theoretical and practical aspects of polymorphic screening. It will serve as a roadmap for scientists seeking to either confirm the existence of a single crystalline form or to discover and characterize new polymorphs of this compound and its derivatives.

The Known Crystal Structure of this compound: A Monoclinic Arrangement

The crystal structure of this compound has been independently determined and is well-characterized. The seminal work by Ségalas, Poitras, and Beauchamp in 1992, and a subsequent low-temperature study by De Bondt and colleagues in 1993, provide a detailed picture of its solid-state architecture.[3][4]

This compound crystallizes in a monoclinic system, which is characterized by three unequal axes with one oblique angle. The molecules are planar and are connected into ribbons by intermolecular hydrogen bonds. Specifically, the hydrogen atom on one imidazole nitrogen (N-H) forms a hydrogen bond with a nitrogen atom of an adjacent molecule.[3] This hydrogen bonding is a crucial factor in the stability of the crystal packing.[5]

Crystallographic Data

The crystallographic data from the two key studies are summarized below. It is important to note that the data from De Bondt et al. were collected at a low temperature (100 K), which generally results in smaller cell parameters due to thermal contraction. The space group P2₁/n is a non-standard setting of P2₁/c.

| Parameter | Ségalas, Poitras & Beauchamp (1992)[3] | De Bondt et al. (1993)[4] |

| Temperature | 293 K | 100 K |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| a (Å) | 7.093 (1) | 6.9559 (4) |

| b (Å) | 9.926 (1) | 9.9130 (6) |

| c (Å) | 7.3474 (9) | 7.3045 (4) |

| β (°) | 119.02 (1) | 119.41 (4) |

| Volume (ų) | 452.3 (1) | 438.8 (4) |

| Z | 4 | 4 |

The Quest for Polymorphs: Importance and Influencing Factors

While only one crystalline form of this compound has been reported, the phenomenon of polymorphism is widespread among organic molecules, with over 50% of APIs estimated to exist in more than one crystalline form.[6] The discovery of new polymorphs can have significant implications for intellectual property and the therapeutic efficacy of a drug.[6]

Why Polymorphism Matters in Drug Development

-

Bioavailability and Therapeutic Efficacy: Different polymorphs can have different solubilities and dissolution rates, which in turn can affect the bioavailability of the drug. A more soluble form may lead to faster absorption and a quicker onset of action.[1]

-

Stability and Shelf-life: One polymorph is generally more thermodynamically stable than others under a given set of conditions. Metastable forms can convert to the more stable form over time, which can alter the drug product's performance and shelf-life.[1]

-

Manufacturing and Formulation: The mechanical properties of different polymorphs, such as their tabletability and flowability, can vary, impacting the manufacturing process of the final dosage form.

Factors Influencing the Formation of Polymorphs

The crystallization of a specific polymorph is a kinetically and thermodynamically controlled process influenced by a variety of factors:[6][7]

-

Solvent: The choice of solvent is a critical factor. Solvent-solute interactions can stabilize different molecular conformations in solution, leading to the nucleation of different polymorphs.

-

Temperature and Cooling Rate: The temperature at which crystallization occurs and the rate of cooling can dictate whether a thermodynamically stable or a metastable form is obtained.

-

Supersaturation: The level of supersaturation of the solution can influence the nucleation rate of different polymorphs.

-

Impurities: The presence of impurities can either inhibit or promote the formation of certain polymorphs.

-

Mechanical Stress: Grinding or milling can induce polymorphic transformations.

A Practical Guide to Polymorphic Screening of this compound

A systematic polymorph screen is an essential experimental undertaking to explore the solid-state landscape of this compound. The goal is to subject the compound to a wide range of crystallization conditions to induce the formation of any potential polymorphs.

Experimental Workflow for Polymorph Screening

A typical workflow for a comprehensive polymorph screen involves crystallization under various conditions, followed by solid-state characterization of the resulting materials.

Caption: Experimental workflow for polymorph screening of this compound.

Detailed Experimental Protocols

For a polymorph screen, it is often advantageous to start from an amorphous solid, as it is in a high-energy state and more likely to convert to various crystalline forms. Amorphous this compound can be prepared by methods such as rapid precipitation or melt quenching.

A diverse set of crystallization experiments should be performed:[8]

-

Solvent Evaporation: Dissolve this compound in a variety of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, water) at different concentrations and allow the solvent to evaporate at different rates (slowly at room temperature, rapidly under vacuum).

-

Cooling Crystallization: Prepare saturated solutions of this compound in various solvents at elevated temperatures and cool them to different final temperatures at controlled rates.

-

Antisolvent Addition: Dissolve this compound in a good solvent and add a miscible antisolvent in which it is poorly soluble.

-

Slurry Conversion: Stir a suspension of this compound in a solvent in which it is sparingly soluble for an extended period. This method is effective for converting a metastable form to a more stable one.

-

Melt Quench Cooling: Melt a sample of this compound and then cool it at different rates.

The solids obtained from the crystallization experiments should be analyzed using a suite of solid-state characterization techniques:[9][10]

-

Powder X-ray Diffraction (PXRD): This is the primary tool for identifying different crystalline forms, as each polymorph will have a unique diffraction pattern.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to identify melting points, phase transitions, and desolvation events.[11]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is useful for identifying solvates and hydrates.

-

Spectroscopy (FTIR and Raman): Vibrational spectroscopy can differentiate between polymorphs as the different crystal packing environments will lead to subtle changes in the vibrational modes of the molecule.[12][13]

-

Microscopy: Polarized light microscopy can reveal differences in crystal habit and optical properties, while scanning electron microscopy (SEM) can provide high-resolution images of the crystal morphology.

Computational Approaches to Polymorph Prediction

In addition to experimental screening, computational methods for crystal structure prediction (CSP) have emerged as a powerful tool to predict the possible polymorphs of a molecule.[14][15][16] These methods use the molecular structure of this compound to generate a large number of plausible crystal packing arrangements and then rank them based on their calculated lattice energies.

The Synergy of Computational and Experimental Methods

CSP can guide experimental polymorph screens by identifying the most likely crystal structures to be found. Conversely, experimental data can be used to validate and refine the computational models. This synergistic approach can de-risk the solid-form landscape of a pharmaceutical compound.[17]

Caption: Synergy between computational and experimental approaches.

Conclusion and Future Outlook

The solid-state chemistry of this compound is currently defined by a single, well-characterized monoclinic crystal structure. However, the potential for polymorphism remains an open and critical question for any pharmaceutical development program involving this important molecule. A thorough and systematic polymorph screen, combining a diverse range of experimental crystallization techniques with a suite of solid-state analytical methods, is essential to fully understand its solid-state landscape. The integration of computational crystal structure prediction can further enhance these efforts, providing a more complete picture and mitigating the risks associated with the unexpected appearance of a new polymorphic form during development or manufacturing. For researchers and drug developers, a proactive and comprehensive approach to the solid-state characterization of this compound is not just good science; it is a fundamental component of ensuring the safety, efficacy, and quality of future medicines.

References

- Crystal structure of 4,5-dinitro-1H-imidazole.

- Crystal structure of a hydrogen-bonded 2:1 co-crystal of 4-nitrophenol and 4,4′-bipyridine.

- (PDF) Crystal structure of 4,5-dinitro-1H-imidazole.

- Tim C. Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research. (2024).

- POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellońskie Centrum Innowacji. (n.d.).

- De Bondt, H. L., Ragia, E., Blaton, N. M., Peeters, O. M., & De Ranter, C. J. Structure of 4(5)-nitroimidazole at 100 K.

- Polymorph screening in pharmaceutical development. Drug Development and Delivery. (2010).

- Ségalas, I., Poitras, J., & Beauchamp, A. L. Structure of this compound.

- Thermal analysis of polymorphism. Journal of Thermal Analysis and Calorimetry. (1987).

- The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. PubMed. (n.d.).

- Overview of the computational polymorph prediction method.

- Drug Polymorphism: An Important Pre-formulation Tool in the Formulation Development of a Dosage Form. Bentham Science. (n.d.).

- Characterization of the solid-state: spectroscopic techniques. PubMed. (n.d.).

- Specialized Solid Form Screening Techniques. Organic Process Research & Development. (2012).

- Ségalas, I., & Beauchamp, A. L. Preparation and structure of silver complexes with this compound. Canadian Journal of Chemistry. (1992).

- (PDF) Characterization of the solid-state: Spectroscopic techniques.

- The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Nishka Research. (2023).

- The computational prediction of pharmaceutical crystal structures and polymorphism. PubMed. (n.d.).

- Thermal analysis methods for pharmacopoeial m

- (PDF) Preparation and structure of silver complexes with this compound.

- Characterization of Solid-State Complexities in Pharmaceutical Materials via Stimulated Raman Scattering Microscopy. Analytical Chemistry. (2025).

- Minimizing Polymorphic Risk through Cooperative Computational and Experimental Exploration. Journal of the American Chemical Society. (2020).

- High-throughput polymorph screening of active pharmaceutical ingredients. Unchained Labs. (n.d.).

- Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole.

- emerging techniques for polymorph detection. International Journal of Chemical and Pharmaceutical Analysis. (2015).

- Pharmaceutical Solid State Materials Characteris

- Polymorphism Crystal Structure Prediction with Adaptive Space Group Diversity Control. arXiv. (2025).

- Polymorph Screening in Drug Development.

- Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives.

- Factors Influencing Polymorphism. Seven Star Pharma. (n.d.).

- Predicting polymorphism in molecular crystals using orient

- The role of hydrogen bonding propensity in tuning the morphology of crystals obtained from imidazolium based ionic liquids. DOI. (n.d.).

- Solid-State Characterization in Drug Development and Formul

- The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control.

- The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs.

- (PDF) Characterization of Polymorphic Systems Using Thermal Analysis.

- The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. Semantic Scholar. (n.d.).

- Microbiome Indoles Dock at the TYR61–GLU67 Hotspot of Giardia lamblia FBPA: Evidence from Docking, Rescoring, and Contact Mapping. MDPI. (n.d.).

- Applications of thermoanalytical techniques for studying polymorphism and solid-state transformations in pharmaceutical industry. TSI Journals. (2012).

- Different molecular conformations in the crystal structures of three 5-nitroimidazolyl derivatives.

- This compound | C3H3N3O2. PubChem. (n.d.).

Sources

- 1. jocpr.com [jocpr.com]

- 2. The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]

- 7. sevenstarpharm.com [sevenstarpharm.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ijcpa.in [ijcpa.in]

- 10. Pharmaceutical Solid State Materials Characterisation [intertek.com]

- 11. akjournals.com [akjournals.com]

- 12. Characterization of the solid-state: spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. The computational prediction of pharmaceutical crystal structures and polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. pubs.acs.org [pubs.acs.org]

literature review on the discovery and history of 4-nitroimidazole

The Nitroimidazole Nexus: From Chemical Origins to Next-Generation Therapeutics

Executive Summary This technical guide analyzes the discovery, chemical evolution, and pharmacological trajectory of 4-nitroimidazole. While often overshadowed by its 5-nitro isomer (the core of metronidazole), this compound has emerged from a historical synthetic intermediate to a cornerstone scaffold in modern antitubercular therapy (e.g., Pretomanid). This document synthesizes historical synthetic protocols, mechanistic causality, and modern structure-activity relationships (SAR) for drug development professionals.

Part 1: The Chemical Genesis

1.1 The Electrophilic Imperative

The history of this compound is rooted in the fundamental reactivity of the imidazole ring. Discovered by Heinrich Debus in 1858, imidazole is a

-

The Regioselectivity Paradox: Electrophilic aromatic substitution (EAS) on imidazole does not occur readily at the C2 position due to the electron-deficient nature of the C=N bond and the formation of the unreactive imidazolium cation in strong acid.

-

The Solution: Nitration occurs at the C4 (or C5) position. In unsubstituted imidazole, the C4 and C5 positions are chemically equivalent due to rapid annular tautomerism of the N-H proton. Thus, the product is correctly designated as 4(5)-nitroimidazole .

1.2 The Landmark Synthesis (Pyman & Fargher, 1919) The definitive isolation and characterization of this compound were established by F.L. Pyman and R.G. Fargher in 1919.[1] Their work defined the "mixed acid" protocol that remains the industrial standard.

-

Protocol Insight: They demonstrated that direct nitration requires thermal activation to overcome the deactivating effect of the protonated imidazolium intermediate.

-

Reaction:

[1][2][3]

Part 2: Synthetic Evolution & Protocols

2.1 Protocol: Classical Nitration of Imidazole Type: Self-Validating Synthetic Workflow

This protocol is adapted from the Pyman method and optimized for modern laboratory safety and yield (typically >85%).

| Parameter | Specification | Causality / Rationale |

| Reagent Stoichiometry | Imidazole (1.0 eq), | Excess nitric acid drives the equilibrium; sulfuric acid acts as a dehydrating agent to generate the active nitronium ion ( |

| Temperature Control | Stage 1: | Critical: Low temp prevents exotherms during mixing. Heating is required to nitrate the deactivated imidazolium ring. |

| Quenching | Pour onto crushed ice | Rapid dilution prevents over-nitration to 4,5-dinitroimidazole and manages the heat of hydration. |

| pH Adjustment | Neutralize to pH 5-6 with | This compound is amphoteric. Precipitation is maximal at its isoelectric point. |

2.2 The Isomer Divergence (The Alkylation Fork) Upon N-alkylation (e.g., with methyl iodide or dimethyl sulfate), the tautomeric equilibrium collapses, yielding two distinct isomers:

-

1-methyl-5-nitroimidazole: The "Metronidazole" scaffold (thermodynamically favored in some conditions, biologically active against anaerobes).

-

1-methyl-4-nitroimidazole: Historically considered less active, now the "Pretomanid" scaffold.

Visualization: The Synthetic Flow & Isomerism

Caption: Synthetic pathway illustrating the divergence of 4- and 5-nitroimidazole isomers post-alkylation.[4] The tautomeric nature of the intermediate is the critical control point.

Part 3: The Pharmacological Pivot

3.1 The Azomycin Catalyst (1953) The discovery of Azomycin (2-nitroimidazole) from Nocardia mesenterica by Maeda et al. in 1953 was the pivotal moment.[4][5] It proved that the nitroimidazole ring could function as a potent antibiotic.

-

The Challenge: Azomycin (2-nitro) was difficult to synthesize.[4]

-

The Pivot: Researchers at Rhône-Poulenc (France) screened easier-to-synthesize isomers, leading to Metronidazole (a 5-nitroimidazole) in 1959.

-

The 4-Nitro Dormancy: For decades, 4-nitroimidazoles were considered pharmacologically inferior to 5-nitroimidazoles regarding anaerobic activity.

3.2 The Renaissance: this compound in TB Therapy In the 2000s, the narrative flipped. The discovery of PA-824 (Pretomanid) revealed that complex bicyclic 4-nitroimidazoles possessed unique activity against Mycobacterium tuberculosis (Mtb), including non-replicating persisters.

Comparative SAR Table: 4-Nitro vs. 5-Nitro

| Feature | 5-Nitroimidazole (e.g., Metronidazole) | This compound (e.g., Pretomanid) |

| Redox Potential ( | Lower (~ -460 mV) | Higher (~ -350 mV to -400 mV) |

| Primary Target | Anaerobic bacteria & Protozoa | M. tuberculosis (Aerobic & Anaerobic) |

| Activation Mechanism | Pyruvate:ferredoxin oxidoreductase (PFOR) | Ddn (Deazaflavin-dependent nitroreductase) |

| Mode of Action | Radical-mediated DNA fragmentation | 1. NO release (respiratory poisoning)2. Mycolic acid synthesis inhibition |

Part 4: Mechanistic Insights

4.1 The Prodrug Activation Cycle Both classes act as prodrugs requiring bioreduction. However, the enzymatic trigger differs.

-

5-Nitro: Activated by low-redox potential systems (PFOR) found only in anaerobes.

-

4-Nitro (Bicyclic): Activated by the

-dependent nitroreductase (Ddn) in Mtb. This specificity allows 4-nitroimidazoles to target TB without the broad systemic toxicity associated with higher redox potential nitro-compounds.

Visualization: Mechanism of Action (Pretomanid/4-Nitro)

Caption: Dual mechanism of action for bicyclic 4-nitroimidazoles (Pretomanid) in M. tuberculosis, highlighting the Ddn-mediated activation.

Part 5: References

-

Pyman, F. L., & Fargher, R. G. (1919).[1] Nitro-, arylazo-, and amino-glyoxalines. Journal of the Chemical Society, Transactions, 115, 217-260. Link

-

Maeda, K., Osato, T., & Umezawa, H. (1953). A new antibiotic, azomycin.[4] The Journal of Antibiotics, 6(4), 182. Link

-

Stover, C. K., et al. (2000). A small-molecule nitroimidazopyran drug candidate for the treatment of tuberculosis. Nature, 405(6789), 962-966. Link

-

Singh, R., et al. (2008). PA-824 kills nonreplicating Mycobacterium tuberculosis by intracellular NO release. Science, 322(5906), 1392-1395. Link

-

Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard Reference Text for Imidazole Chemistry).[4][6]

Sources

- 1. bibliotekanauki.pl [bibliotekanauki.pl]

- 2. researchgate.net [researchgate.net]

- 3. CN104892522A - Preparation method of this compound and 4,5-dimetridazloe - Google Patents [patents.google.com]

- 4. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. WO2010021409A1 - Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof - Google Patents [patents.google.com]

The Pivotal Role of the Nitro Group in the Reactivity of 4-Nitroimidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitroimidazole is a cornerstone heterocyclic compound, the unique reactivity of which is fundamentally governed by the potent electron-withdrawing nature of its nitro group. This guide provides a comprehensive exploration of the multifaceted role of the nitro moiety in dictating the chemical behavior of the this compound scaffold. We will delve into the electronic effects that underpin its reactivity, with a particular focus on its susceptibility to nucleophilic aromatic substitution, the critical reduction of the nitro group that unlocks its biological activity, and its influence on the acidity of the imidazole ring. This document serves as a technical resource, offering not only theoretical insights but also practical, field-proven experimental protocols for the synthesis, modification, and analysis of this compound and its derivatives.

Introduction: The Significance of this compound

Nitroimidazoles represent a vital class of compounds in medicinal chemistry and materials science.[1] The introduction of a nitro group onto the imidazole ring dramatically alters its electronic landscape, paving the way for a diverse range of chemical transformations and biological activities.[2] Among the various regioisomers, this compound and its derivatives have garnered significant attention due to their roles as key intermediates in the synthesis of pharmaceuticals, including antibacterial and antiprotozoal agents, as well as hypoxic cell radiosensitizers for cancer therapy.[3][4] The journey of nitroimidazoles in drug discovery began with the isolation of the natural antibiotic azomycin (2-nitroimidazole) in the 1950s, which spurred the synthesis of numerous analogues, including the widely used 5-nitroimidazoles like metronidazole.[2] While 5-nitroimidazoles are more common in clinically used drugs, this compound derivatives are crucial building blocks and are themselves the focus of ongoing research.[5][6]

This guide will systematically dissect the chemical principles that make the nitro group the central determinant of this compound's reactivity, providing researchers with the foundational knowledge and practical methodologies to effectively harness this versatile scaffold in their scientific endeavors.

The Electronic Influence of the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group, a consequence of the high electronegativity of the nitrogen and oxygen atoms and the resonance stabilization of the negative charge.[7] This strong inductive and resonance effect profoundly influences the electron density distribution within the imidazole ring, which is key to understanding its reactivity.

The electron-withdrawing nature of the nitro group deactivates the imidazole ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group (C2 and C5).[8] This activation is a direct result of the stabilization of the negatively charged Meisenheimer complex intermediate formed during the reaction.[7]

Enhanced Acidity of the Imidazole Ring

A direct consequence of the nitro group's electron-withdrawing power is the increased acidity of the N-H proton of the imidazole ring. By pulling electron density away from the ring, the nitro group stabilizes the resulting imidazolate anion, making the proton more readily abstracted.

| Compound | pKa (N-H acidity) | pKa (Conjugate Acid) |

| Imidazole | ~14.5[9] | ~7.0 |

| This compound | 9.3[10] | ~1.5 (estimated) |

This enhanced acidity is a critical consideration in the synthesis of N-substituted this compound derivatives, as deprotonation can be readily achieved with milder bases compared to unsubstituted imidazole.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Functionalization

The electron-deficient nature of the this compound ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This is a powerful strategy for introducing a wide array of functional groups onto the imidazole core. For these reactions to proceed, a leaving group, typically a halogen, must be present on the ring, often at the C2 or C5 position.

Experimental Protocol: Nucleophilic Aromatic Substitution with a Thiol

The following protocol outlines a general procedure for the reaction of a halo-4-nitroimidazole with a thiol nucleophile.[11][12]

Materials:

-

1-Benzyl-5-bromo-2-methyl-4-nitroimidazole

-

Substituted piperazine (or other thiol)

-

Isopropanol

-

Microwave reactor

Procedure:

-

To a microwave vial, add 1-benzyl-5-bromo-2-methyl-4-nitroimidazole (1 equivalent).

-

Add the desired substituted piperazine or other thiol nucleophile (1.1 equivalents).

-

Add isopropanol as the solvent.

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 90°C and maintain for 1.5 hours under microwave irradiation.[13]

-

After cooling, the reaction mixture can be concentrated under reduced pressure.

-

The crude product is then purified by column chromatography to yield the desired substituted this compound.

Expected Yields: 70-81%[13]

This method provides a rapid and efficient route to a variety of substituted 4-nitroimidazoles, which can be further modified or screened for biological activity.[13]

Reduction of the Nitro Group: The Key to Biological Activity

The biological activity of many nitroimidazoles, including their use as antibiotics and radiosensitizers, is contingent upon the reduction of the nitro group.[14][15] This bioreductive activation is particularly effective in hypoxic (low oxygen) environments, such as those found in anaerobic bacteria and the core of solid tumors.[16]

Under hypoxic conditions, cellular reductases, such as NADPH:cytochrome P450 reductase, can reduce the nitro group to a nitro radical anion.[2] In the absence of oxygen, this radical can undergo further reduction to form cytotoxic species, such as nitroso and hydroxylamine derivatives, which can damage DNA and other vital cellular components.[16] In the presence of oxygen, the nitro radical anion is rapidly re-oxidized back to the parent nitro compound, rendering it non-toxic to cells in well-oxygenated tissues. This "futile cycle" is the basis for the selective toxicity of nitroimidazoles towards hypoxic cells.[2]

Experimental Protocol: Chemical Reduction of this compound to 4-Aminoimidazole

The reduction of the nitro group can also be achieved chemically in the laboratory to produce the corresponding aminoimidazole, a valuable synthetic intermediate.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid dropwise to the stirred solution of this compound.

-

Heat the reaction mixture to reflux for 2-4 hours.[17] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is basic.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-aminoimidazole.

-

The product can be further purified by recrystallization or column chromatography.

Note: This procedure is a general guideline and may require optimization for specific scales and substrates.

Experimental Protocol: Enzymatic Nitroreductase Assay

To assess the potential of a this compound derivative as a hypoxia-activated prodrug, it is essential to determine if it is a substrate for nitroreductases.

Materials:

-

Purified nitroreductase enzyme (e.g., from E. coli)

-

This compound derivative (substrate)

-

NADPH or NADH

-

Anaerobic cuvette or plate

-

Spectrophotometer

-

Anaerobic chamber or glove box

Procedure:

-

Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.0).

-

In an anaerobic chamber, prepare a reaction mixture in an anaerobic cuvette containing the reaction buffer, the this compound derivative at a known concentration, and NADPH or NADH.

-

Initiate the reaction by adding a known amount of the purified nitroreductase enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH/NADH.[10]

-

The rate of the reaction can be used to determine the kinetic parameters (Km and Vmax) of the enzyme for the specific this compound substrate.[18]

Synthesis of this compound and its Derivatives

The parent this compound is typically synthesized by the nitration of imidazole. Various methods exist, with the most common employing a mixture of nitric and sulfuric acids.[6]

Experimental Protocol: Synthesis of this compound

Materials:

-

Imidazole

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (65-70%)

-

Ice

-

Ammonia solution

Procedure:

-

Carefully add imidazole to concentrated sulfuric acid while stirring and maintaining the temperature between 18-25°C to form the imidazole sulfate salt.[5]

-

In a separate vessel, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Slowly add the nitrating mixture to the imidazole sulfate solution, maintaining the temperature between 65-110°C.[6]

-

After the addition is complete, continue stirring at the elevated temperature for 1-2 hours.[6]

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the acidic solution with an ammonia solution to a pH of 4.3-4.5 to precipitate the this compound.[5]

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Yields: 60-95.5% depending on the specific conditions.[5][6]

From this compound, a vast library of derivatives can be synthesized, primarily through N-alkylation or by leveraging the reactivity of other substituents on the ring. For instance, the radiosensitizer nimorazole can be synthesized from the sodium salt of this compound and N-(2-chloroethyl)morpholine.

Conclusion

The nitro group is the linchpin of this compound's reactivity, transforming the otherwise electron-rich imidazole into an electron-deficient system with a unique chemical profile. This electronic perturbation enhances the acidity of the N-H proton, facilitates nucleophilic aromatic substitution for the introduction of diverse functionalities, and, most critically, enables the bioreductive activation that is the foundation of its use in medicine. A thorough understanding of the role of the nitro group, coupled with the practical experimental knowledge provided in this guide, empowers researchers to rationally design and synthesize novel this compound-based compounds for a wide range of applications, from drug discovery to materials science.

References

- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and properties of new 4- and 5-nitroimidazole derivatives. Journal of the Brazilian Chemical Society, 14(5), 843-848.

- CN104892522A - Preparation method of this compound and 4,5-dimetridazloe - Google Patents. (n.d.).

- WO2010021409A1 - Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof - Google Patents. (n.d.).

-

IUPAC. (n.d.). IUPAC-NIST Solubility Data Series. Retrieved from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

- Gross, K. C., & Seybold, P. G. (2001). Substituent effects on the acidity of the imidazole ring. International Journal of Quantum Chemistry, 85(4-5), 569-579.

- Al-Soud, Y. A., Al-Dweri, M. N., & Al-Masoudi, N. A. (2004).

- Edwards, D. I. (1993). Nitroimidazole drugs--action and resistance mechanisms. I. Mechanisms of action. Journal of Antimicrobial Chemotherapy, 31(1), 9-20.

- Wardman, P. (2009). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. The British Journal of Radiology, 82(Suppl 1), S3-S13.

- Hart, E. J., & Anbar, M. (1970).

- Koder, R. L., & Miller, A. F. (1998). Understanding the broad substrate repertoire of nitroreductase based on its kinetic mechanism. Biochemistry, 37(49), 17304-17314.

- Al-Soud, Y. A., Al-Sawalmeh, S. O., Al-Qawasmeh, R. A., Al-Masoudi, N. A., Al-Ahmad, A. H., Al-Maliki, L., ... & Stark, H. (2023).

- Overgaard, J. (1994). Clinical evaluation of nitroimidazoles as modifiers of hypoxia in solid tumors. Oncology Research, 6(10-11), 509-518.

- Brown, J. M. (2002). The hypoxic cell: a target for selective cancer therapy—eighteenth Bruce F. Cain Memorial Award lecture. Cancer Research, 62(14), 3863-3871.

- Gothwal, A., Singh, R., & Kumar, A. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 26(16), 4935.

-

ResearchGate. (n.d.). Synthesis of Nimorazole 11. Retrieved from [Link]

- Upadhayaya, R. S., Vandavasi, J. K., & Vasireddy, N. R. (2009). Nitroimidazoles: a new class of antitubercular drugs. Recent patents on anti-infective drug discovery, 4(2), 126-137.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Wang, J., Wang, J., & He, Z. (2012). Nitroreductase-responsive fluorescent probes for the detection of hypoxia. Chemical Society Reviews, 41(8), 3023-3037.

- Miller, A. F. (2008). The two-electron-transfer enzymology of nitroreductases. Current opinion in chemical biology, 12(2), 167-175.

- Nagao, M., Yahagi, T., Honda, M., Seino, Y., Matsushima, T., & Sugimura, T. (1977). Demonstration of mutagenicity of aniline and o-toluidine by norharman. Proceedings of the Japan Academy, 53(1), 34-37.

- Raleigh, J. A., & Koch, C. J. (1990). Importance of thiols in the reductive binding of 2-nitroimidazoles to macromolecules. Biochemical pharmacology, 40(11), 2457-2464.

- Brezden, C. B., & Rauth, A. M. (1998). The role of the nitro group in the cytotoxicity of 2-nitroimidazoles. Biochemical pharmacology, 55(3), 363-372.

-

ResearchGate. (n.d.). How do you do reduction of aromatic nitro or nitroimidazole?. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitroimidazole. Retrieved from [Link]

-

PubMed. (n.d.). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

-

PubMed. (n.d.). Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy. Retrieved from [Link]

-

Reddit. (n.d.). I don't understand why imidazole has a weak acidic group. Retrieved from [Link]

Sources

- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN104892522A - Preparation method of this compound and 4,5-dimetridazloe - Google Patents [patents.google.com]

- 6. WO2010021409A1 - Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof - Google Patents [patents.google.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. This compound | C3H3N3O2 | CID 18208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 3034-38-6 [chemicalbook.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Radical-nucleophilic substitution (SRN1) reactions. Part 5. Anions of nitroimidazoles in SRN1 and oxidative addition reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting the hypoxic fraction of tumours using hypoxia-activated prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Understanding the Broad Substrate Repertoire of Nitroreductase Based on Its Kinetic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Nitroimidazole

Introduction: The Double-Edged Sword of 4-Nitroimidazole

This compound is a cornerstone intermediate in the synthesis of a wide array of bioactive molecules, from antifungal and antibacterial agents to novel therapeutics in oncology.[1][2][3] Its unique chemical structure, featuring a nitro group on the imidazole ring, imparts a desirable reactivity that is crucial for the development of these life-saving compounds.[1] However, the very reactivity that makes this compound a valuable precursor also necessitates a profound respect for its potential hazards. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to handle this compound with the highest degree of safety and scientific integrity. Our focus extends beyond mere procedural recitation to instill a deep understanding of the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.

Hazard Identification and Risk Assessment: Understanding the "Why"

A thorough understanding of the inherent risks of a compound is the foundation of safe laboratory practice. This compound presents a multi-faceted hazard profile that demands careful consideration.

Toxicological Profile: More Than an Irritant

Multiple safety data sheets (SDS) classify this compound as a hazardous substance.[4] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[4][5]

-

Acute Toxicity: It is categorized as harmful if swallowed, with an oral LD50 in rats reported at 600 mg/kg.[6] It is also considered harmful in contact with skin and if inhaled.[4][7]

-

Irritation: Direct contact can cause skin and serious eye irritation.[4][8] Inhalation of dust may lead to respiratory irritation.[4][8]

-

Chronic Health Effects: Of significant concern are the potential long-term effects. This compound is classified as a substance that may cause genetic defects (Germ cell mutagenicity, Category 1B) and may cause cancer (Carcinogenicity, Category 1B). Furthermore, it may cause damage to organs through prolonged or repeated exposure (Specific target organ toxicity - repeated exposure, Category 2).

The causality behind these classifications lies in the molecule's ability to interact with biological systems. The nitro group can be metabolically reduced to reactive intermediates that can damage DNA and other cellular components, leading to the observed mutagenic and carcinogenic potential. This understanding underscores the critical importance of minimizing all routes of exposure, no matter how seemingly insignificant.

Physicochemical Properties and Reactivity

A summary of key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Appearance | White to off-white or light yellow powder/solid | [1][4][6] |

| Molecular Formula | C3H3N3O2 | [1][7] |

| Molecular Weight | 113.08 g/mol | [1][7] |

| Melting Point | 303 °C (decomposes) | [6][9] |

| Flash Point | > 200 °C / > 392 °F | [4] |

| Water Solubility | Slightly soluble (0.40 g/L) | [4][6] |

| Decomposition Temp. | 303 °C | [6] |

This compound is generally stable under recommended storage conditions.[5] However, it is incompatible with strong oxidizing agents.[4][5] Contact with such agents could lead to vigorous, potentially explosive, reactions. Hazardous decomposition products upon combustion include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The principle of ALARA (As Low As Reasonably Achievable) should govern all handling of this compound. This is accomplished through a combination of engineering controls and appropriate PPE.

Engineering Controls: The First Line of Defense

-